molecular formula C12H19NS B13286614 4-(Methylsulfanyl)-N-(pentan-2-YL)aniline

4-(Methylsulfanyl)-N-(pentan-2-YL)aniline

Cat. No.: B13286614
M. Wt: 209.35 g/mol
InChI Key: IONVKMBHIHNSST-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-N-(pentan-2-YL)aniline is an organic compound that features a methylsulfanyl group attached to a phenyl ring, which is further substituted with an aniline group bonded to a pentan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-N-(pentan-2-YL)aniline typically involves the following steps:

    Formation of the Methylsulfanyl Group: This can be achieved by reacting a suitable thiol with a methylating agent under basic conditions.

    Attachment to the Phenyl Ring: The methylsulfanyl group is then introduced to the phenyl ring through electrophilic aromatic substitution.

    Formation of the Aniline Group: The aniline group can be introduced via nitration of the phenyl ring followed by reduction of the nitro group.

    Attachment of the Pentan-2-yl Chain: The final step involves the alkylation of the aniline group with a pentan-2-yl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-N-(pentan-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines.

Scientific Research Applications

4-(Methylsulfanyl)-N-(pentan-2-YL)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-N-(pentan-2-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the aniline group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)aniline: Lacks the pentan-2-yl chain, making it less hydrophobic.

    N-(Pentan-2-YL)aniline: Lacks the methylsulfanyl group, reducing its potential for hydrogen bonding.

    4-(Ethylsulfanyl)-N-(pentan-2-YL)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-(Methylsulfanyl)-N-(pentan-2-YL)aniline is unique due to the presence of both the methylsulfanyl group and the pentan-2-yl chain, which confer distinct chemical and physical properties. These structural features enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-methylsulfanyl-N-pentan-2-ylaniline

InChI

InChI=1S/C12H19NS/c1-4-5-10(2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3

InChI Key

IONVKMBHIHNSST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)SC

Origin of Product

United States

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